Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
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Description
Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C11H8N4O3S and its molecular weight is 276.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also leads to the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Biological Activity
Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including anticancer effects, anti-inflammatory properties, and enzyme inhibition mechanisms.
- Common Name : this compound
- CAS Number : 1403233-69-1
- Molecular Formula : C10H6N4O3S
- Molecular Weight : 262.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic applications:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was tested against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), showing promising results.
Table 1: Anticancer Activity Results
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
2. Anti-inflammatory Effects
The anti-inflammatory properties of the compound were evaluated using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in inflammation markers.
Table 2: Anti-inflammatory Activity Results
The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
3. Enzyme Inhibition
The compound exhibits notable inhibitory activity against various enzymes relevant to disease processes:
Table 3: Enzyme Inhibition Data
These findings suggest that this compound could be a valuable lead compound for developing new anti-inflammatory and anticancer drugs.
Case Study 1: Anticancer Mechanism
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects in Vivo
In vivo studies using a rat model showed that administration of the compound resulted in a significant decrease in paw swelling compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Properties
IUPAC Name |
methyl 4-oxo-6-thiophen-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c1-18-11(17)8-9-10(16)12-6(5-15(9)14-13-8)7-3-2-4-19-7/h2-5H,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOYXUKQTYYTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.